molecular formula C15H12N2O2 B12121773 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 97174-77-1

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12121773
CAS No.: 97174-77-1
M. Wt: 252.27 g/mol
InChI Key: AMNSPUGKYJSVEW-UHFFFAOYSA-N
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Description

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multicomponent reaction involving 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This method is highly efficient and yields the desired compound in moderate to good yields . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include β-naphthol, substituted aromatic aldehydes, and chalcogenating agents such as aryl sulfonyl hydrazides . The reactions typically proceed under mild conditions, often in the presence of a catalyst or under metal-free conditions.

Major Products: The major products formed from the reactions of this compound include various substituted derivatives with different functional groups introduced at specific positions on the pyridopyrimidine ring .

Scientific Research Applications

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antimicrobial, antitumor, anti-inflammatory, and antiviral agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells . The compound’s ability to modulate specific signaling pathways contributes to its therapeutic effects.

Properties

CAS No.

97174-77-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-benzyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H12N2O2/c18-14-12(10-11-6-2-1-3-7-11)15(19)17-9-5-4-8-13(17)16-14/h1-9,18H,10H2

InChI Key

AMNSPUGKYJSVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C3C=CC=CN3C2=O)O

Origin of Product

United States

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